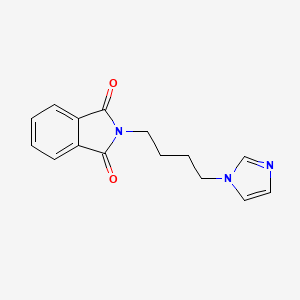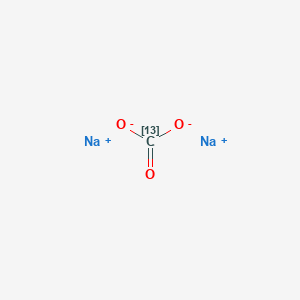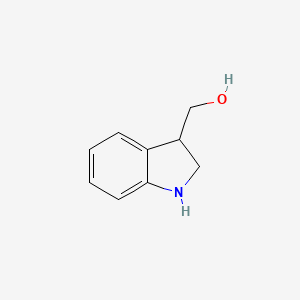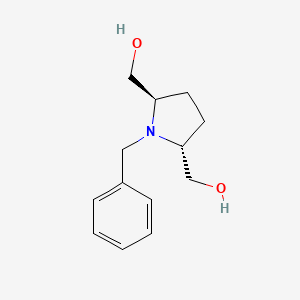
(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
Vue d'ensemble
Description
(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which include two naphthalene rings connected by a single bond, with each ring bearing a dimethylamino group. The chirality of this compound arises from the spatial arrangement of the naphthalene rings, making it an important molecule in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-1,1’-binaphthyl-2,2’-diamine.
Dimethylation: The diamine is subjected to dimethylation using formaldehyde and formic acid under reductive amination conditions. This reaction introduces the dimethylamino groups on the naphthalene rings.
Purification: The resulting product is purified using column chromatography to obtain the desired (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated purification systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Material Science: The compound is utilized in the development of chiral materials and polymers with specific optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Mécanisme D'action
The mechanism of action of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is primarily based on its ability to act as a chiral ligand. The compound interacts with metal centers in catalytic reactions, inducing chirality in the resulting products. The molecular targets include transition metal complexes, where the diamine coordinates to the metal center, influencing the stereochemistry of the reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N,N’-Dimethyl-1,1’-binaphthyldiamine: The enantiomer of the (S)-form, used in similar applications but with opposite chirality.
1,1’-Binaphthyl-2,2’-diamine: The parent compound without the dimethylamino groups, used as a precursor in the synthesis of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine.
N,N’-Dimethyl-1,1’-binaphthyl-2,2’-diamine: A related compound with different substitution patterns on the naphthalene rings.
Uniqueness
(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is unique due to its specific chiral configuration and the presence of dimethylamino groups, which enhance its solubility and reactivity in various chemical reactions. Its ability to induce chirality in catalytic processes makes it a valuable tool in asymmetric synthesis.
Propriétés
IUPAC Name |
N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDKDUXMEHPNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93713-30-5 | |
| Record name | (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)


![(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine](/img/structure/B3169367.png)




